molecular formula C17H17N5O B5985801 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one

6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one

Cat. No. B5985801
M. Wt: 307.35 g/mol
InChI Key: FROZVYYVWJUMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one, also known as ADP, is a synthetic compound that has been extensively studied for its various biological properties. It is a member of the triazine family of compounds and has been found to have a wide range of applications in scientific research.

Mechanism of Action

6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate and thereby inhibits downstream signaling pathways. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit other protein kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (Plk1).
Biochemical and Physiological Effects:
The inhibition of CDK activity by 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in lab experiments is its high specificity for CDKs. This allows researchers to selectively target these kinases and study their function in various biological processes. However, 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one can also have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one and its biological properties. One area of interest is the development of more potent and selective inhibitors of CDKs. Another area of interest is the use of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in combination with other drugs for the treatment of cancer. Additionally, the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one's effects on other biological processes such as neurodegeneration and inflammation is an area of active research.

Synthesis Methods

The synthesis of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one involves the reaction of 2,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been used extensively in scientific research due to its ability to inhibit protein kinases. It has been found to be particularly effective in inhibiting the activity of cyclin-dependent kinases (CDKs). This property has led to its use in the study of the cell cycle and cancer biology.

properties

IUPAC Name

6-anilino-4-(2,4-dimethylanilino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11-8-9-14(12(2)10-11)19-16-20-15(21-17(23)22-16)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROZVYYVWJUMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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